molecular formula C7H11ClF3N B1435520 4-(Trifluoromethyl)cyclohex-3-en-1-amine hydrochloride CAS No. 1803580-73-5

4-(Trifluoromethyl)cyclohex-3-en-1-amine hydrochloride

Cat. No. B1435520
M. Wt: 201.62 g/mol
InChI Key: QAHGCMSAAXUPED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(Trifluoromethyl)cyclohex-3-en-1-amine hydrochloride” is a chemical compound with the CAS Number: 1803580-73-5 . It has a molecular weight of 201.62 . The IUPAC name for this compound is 4-(trifluoromethyl)cyclohex-3-en-1-amine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10F3N.ClH/c8-7(9,10)5-1-3-6(11)4-2-5;/h1,6H,2-4,11H2;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not available in the retrieved information.

Scientific Research Applications

Synthesis and Chemical Reactions

4-(Trifluoromethyl)cyclohex-3-en-1-amine hydrochloride is a compound that serves as an intermediate in the synthesis of various organic and heterocyclic compounds. Its significance in scientific research primarily revolves around its application in chemical synthesis, demonstrating the versatility of trifluoromethylated compounds in organic chemistry.

  • Silver-catalysed Tandem Hydroamination and Cyclization : A study by Zhou et al. (2017) introduced a silver-catalyzed process for the tandem hydroamination and cyclization of 2-trifluoromethyl-1,3-enynes with primary amines, leading to the efficient creation of 4-trifluoromethyl-3-pyrrolines. This method is notable for its atom economy and compatibility with a wide range of primary amines, marking a significant advancement in the synthesis of fluorinated compounds (Zhou et al., 2017).

  • Building Blocks for Synthesis : Fadeyi and Okoro (2008) described a simple approach for synthesizing 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one, highlighting their utility as reactive intermediates for further organic synthesis. These compounds represent key building blocks for creating a diverse array of organofluorine compounds (Fadeyi & Okoro, 2008).

  • Mechanistic Insights into Nucleophilic Substitution Reactions : Fujita et al. (2004) explored the mechanisms behind the nucleophilic substitution reactions of cyclohexenyl iodonium salts, offering insights into the regioselectivity of these reactions. This research aids in understanding how trifluoromethylated cyclohexene derivatives behave under various reaction conditions, furthering our knowledge of their chemical properties (Fujita et al., 2004).

Material Science and Polymer Chemistry

  • Polyimide Synthesis : Yang et al. (2004) conducted research on the synthesis of organosoluble polyimides using a trifluoromethyl-substituted cyclohexane diamine, revealing the impact of the trifluoromethyl group on the solubility and thermal properties of the resulting polyimides. This work illustrates the role of fluorinated cyclohexane derivatives in the development of high-performance materials (Yang et al., 2004).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-(trifluoromethyl)cyclohex-3-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3N.ClH/c8-7(9,10)5-1-3-6(11)4-2-5;/h1,6H,2-4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHGCMSAAXUPED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CCC1N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)cyclohex-3-en-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Trifluoromethyl)cyclohex-3-en-1-amine hydrochloride
Reactant of Route 2
4-(Trifluoromethyl)cyclohex-3-en-1-amine hydrochloride
Reactant of Route 3
4-(Trifluoromethyl)cyclohex-3-en-1-amine hydrochloride
Reactant of Route 4
4-(Trifluoromethyl)cyclohex-3-en-1-amine hydrochloride
Reactant of Route 5
4-(Trifluoromethyl)cyclohex-3-en-1-amine hydrochloride
Reactant of Route 6
4-(Trifluoromethyl)cyclohex-3-en-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.